molecular formula C7H6BrN3O B11880980 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine

4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11880980
M. Wt: 228.05 g/mol
InChI Key: JFVUIJXEBSDDHE-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. The NH group of this intermediate is then protected using PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate can undergo further functionalization to introduce the methoxy group at the 3-position.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as TRKs. Upon binding to these receptors, the compound inhibits their kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis in certain cell lines.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile scaffold for drug development and its potential as a TRK inhibitor make it a valuable compound in medicinal chemistry .

Biological Activity

4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a synthetic compound belonging to the pyrazolo-pyridine family, which has garnered attention for its potential biological activities, particularly in cancer therapy and as a modulator of various enzymatic pathways. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C8H7BrN2O, with a molecular weight of 229.06 g/mol. Its structural features contribute to its reactivity and biological profile.

PropertyValue
CAS Number[Unknown]
Molecular FormulaC8H7BrN2O
Molecular Weight229.06 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. It has been shown to inhibit key kinases that play a role in tumor proliferation and survival.

  • Inhibition of Kinases : This compound selectively inhibits fibroblast growth factor receptors (FGFRs), which are critical in cancer cell signaling pathways. In vitro studies indicate that it can significantly reduce cell viability in FGFR-driven cancer models.
  • Antiproliferative Effects : The compound exhibits antiproliferative properties across various cancer cell lines, demonstrating IC50 values in the low micromolar range.

Biological Activity Findings

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Case Study 1 : In a study involving A172 and U87MG glioblastoma cell lines, treatment with this compound resulted in a significant reduction in cell proliferation, with IC50 values reported between 5-10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Case Study 2 : Another investigation focused on its effects on lung cancer cells (A549) showed that the compound inhibited tumor growth by downregulating cyclin D1 and CDK2 expression, leading to G1 phase arrest and apoptosis induction.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Bromine Substitution : The presence of the bromine atom enhances the lipophilicity and potentially increases binding affinity to target proteins.
  • Methoxy Group : The methoxy substituent is believed to play a crucial role in modulating the compound's interaction with biological targets, enhancing its solubility and bioavailability.

Comparative Analysis

A comparison with similar compounds reveals distinctions in potency and selectivity:

CompoundIC50 (µM)Target KinaseNotes
4-Bromo-3-methoxy-pyrazolo5-10FGFREffective against glioblastoma
Compound X15FGFRLess potent than 4-Bromo derivative
Compound Y20Other kinasesBroader activity spectrum

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

4-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H6BrN3O/c1-12-7-5-4(10-11-7)2-3-9-6(5)8/h2-3H,1H3,(H,10,11)

InChI Key

JFVUIJXEBSDDHE-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=C1C(=NC=C2)Br

Origin of Product

United States

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